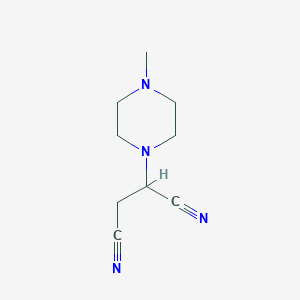
2-(4-Methylpiperazin-1-YL)butanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-YL)butanedinitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)butanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with butanedinitrile under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(II) acetate (Cu(OAc)2) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpiperazin-1-YL)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperazin-1-YL)butanedinitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperazin-1-YL)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: An intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used in cancer treatment.
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
Uniqueness
2-(4-Methylpiperazin-1-YL)butanedinitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in scientific research and drug development.
Eigenschaften
CAS-Nummer |
65157-82-6 |
|---|---|
Molekularformel |
C9H14N4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)butanedinitrile |
InChI |
InChI=1S/C9H14N4/c1-12-4-6-13(7-5-12)9(8-11)2-3-10/h9H,2,4-7H2,1H3 |
InChI-Schlüssel |
QWYIVSYITZCBTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


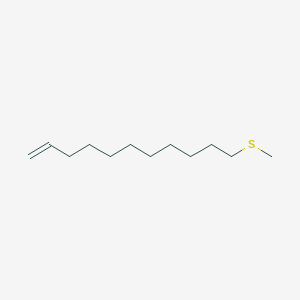
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
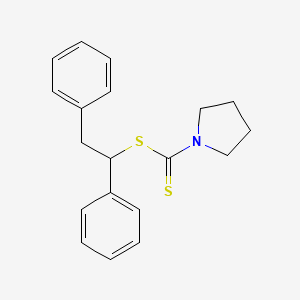
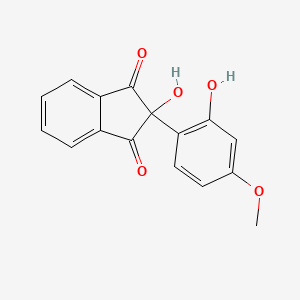

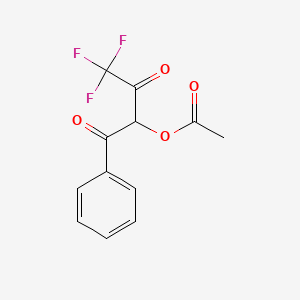

![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
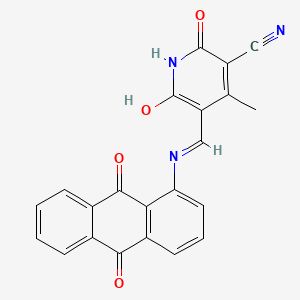
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
